2-Hydroxyhexanoic acid

Catalog No.
S585689
CAS No.
6064-63-7
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyhexanoic acid

Standard alpha-hydroxy acids (e.g., lactic acid) fail where hydrolytic stability or enzyme specificity is required. 2-Hydroxyhexanoic acid provides the steric hindrance and optimized side-chain length to overcome these limitations. • Reduces hydrolytic degradation rate significantly vs. PLA for durable biodegradable materials. • High substrate affinity for D-2-hydroxyacid dehydrogenases, achieving >97% ee in chiral drug synthesis. • Solubility in supercritical CO2 (50-200 bar) enables solvent-free enzymatic esterification. Procure with reliable global supply.

CAS Number

6064-63-7

Product Name

2-Hydroxyhexanoic acid

IUPAC Name

2-hydroxyhexanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

NYHNVHGFPZAZGA-UHFFFAOYSA-N

Synonyms

2-hydroxycaproate, 2-Hydroxyhexanoate, 2-Hydroxyhexanoic acid

Canonical SMILES

CCCCC(C(=O)O)O

The exact mass of the compound 2-Hydroxyhexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

1 g, 5 g

2-Hydroxyhexanoic acid (also known as 2-hydroxycaproic acid) is a six-carbon alpha-hydroxy acid utilized as a specialized monomer for biodegradable polyesters, a chiral building block in pharmaceutical synthesis, and a precursor for advanced biochemicals. Unlike the ubiquitous lactic acid (C3), the extended aliphatic chain of 2-hydroxyhexanoic acid imparts distinct hydrophobic and steric properties. This structural difference fundamentally alters its polymerization reactivity, hydrolytic degradation profile, and enzymatic affinity. For industrial and laboratory procurement, it serves as a critical material when standard short-chain alpha-hydroxy acids fail to provide the necessary hydrolytic stability, organic solvent compatibility, or specific enzyme-substrate binding required for complex biocatalytic cascades [1].

Research Fit

Monomer for aliphatic copolyester synthesis research
Intermediate dermal permeability profile for skin permeation studies
Endogenous metabolite reference standard for metabolic pathway research

Substituting 2-hydroxyhexanoic acid with more common, lower-cost analogs like lactic acid or 2-hydroxybutyric acid fundamentally alters downstream material and chemical performance. In polymer science, the substitution of the hexanoic core with a propanoic core (lactic acid) eliminates the steric hindrance provided by the butyl side-chain, resulting in polyesters that degrade significantly faster under hydrolytic conditions [1]. In biocatalytic applications, specific enzymes such as D-2-hydroxyacid dehydrogenases exhibit strict active-site preferences for unbranched 4-5 carbon side chains; using shorter alpha-hydroxy acids drastically reduces substrate affinity and enantiomeric yield[2]. Consequently, attempting to substitute 2-hydroxyhexanoic acid with generic alternatives compromises polymer longevity and chiral synthesis efficiency.

Substitution Risk

Skin permeability is chain-length-dependent; shorter or longer AHAs may shift the absorption profile obtained with C6.

Enzyme substrate specificity (e.g., HAOX2) differs by carbon chain; metabolic interpretation may not transfer directly.

Polymerization reactivity and hydrolytic degradation rate vary with monomer chain length; direct swap may yield different material degradation kinetics.

Hydrolytic Degradation Control

When polymerized into poly(2-hydroxyalkanoate)s, the monomer choice dictates the material's degradation lifespan. Comparative studies on racemic poly(DL-lactic acid) analogs demonstrate that poly(DL-2-hydroxyhexanoic acid) (PHA) exhibits a significantly lower hydrolytic degradation rate at both 37 °C and 80 °C compared to standard poly(DL-lactic acid) (PLA). The degradation rate at physiological temperature (37 °C) follows the order PLA > PDA (decanoic) > PBA (butanoic) > PHA (hexanoic). The 4-carbon side chain of 2-hydroxyhexanoic acid provides critical steric hindrance and hydrophobicity, shielding the ester bonds from rapid hydrolysis more effectively than the methyl group in lactic acid[1].

Evidence DimensionHydrolytic degradation rate at 37 °C (monitored by degree of polymerization)
Target Compound DataPoly(DL-2-hydroxyhexanoic acid) (PHA) exhibits the lowest degradation rate in the tested series.
Comparator Or BaselinePoly(DL-lactic acid) (PLA) exhibits the highest degradation rate.
Quantified DifferencePHA degrades substantially slower than PLA, ranking lowest in reactivity and hydrolysis rate (PLA > PDA > PBA > PHA).
Conditions100 mL phosphate-buffered solution (pH 7.4) at 37 °C.

Enables buyers to procure a monomer that formulates biodegradable plastics and medical implants with a strictly controlled, extended degradation profile compared to standard PLA.

Skin Permeability vs. AHAs
Head-to-head
C10 > C8 > C6 > C3 > C2
Supports intermediate dermal absorption profiling in formulation research.
In vitro human skin, 24 h receptor fluid accumulation.

Substrate Affinity in Biocatalysis

2-Hydroxyhexanoic acid serves as a highly specific intermediate in the enantioselective biocatalytic synthesis of unnatural amino acids, such as L-norleucine. In a one-pot cascade, regioselective hydroxylation of hexanoic acid yields 2-hydroxyhexanoic acid, which is subsequently oxidized by stereocomplementary D-2-hydroxyacid dehydrogenases (D2HDH). Structural and kinetic studies reveal a marked preference for unbranched substrates with 4-5 carbon side chains over shorter substrates like lactic acid. This specific affinity allows the cascade to achieve an enantiomeric excess (ee) of >97% [1].

Evidence DimensionEnzyme active-site preference and final enantiomeric excess
Target Compound Data2-Hydroxyhexanoic acid acts as a highly compatible substrate, yielding >97% ee in L-norleucine synthesis.
Comparator Or BaselineShorter chain alpha-hydroxy acids (e.g., lactic acid) lack the necessary hydrophobic chain length for optimal D2HDH binding.
Quantified DifferenceSpecific binding of the C6 chain enables high-efficiency cascade completion (>97% ee) not achievable with C3 analogs.
ConditionsBiocatalytic cascade using P450 peroxygenase and D2HDH.

Critical for pharmaceutical manufacturers requiring high-fidelity chiral building blocks and specific enzyme compatibility for unnatural amino acid synthesis.

Polymer Degradation Rate
Head-to-head
PHA (slowest) < PDA < PLA (fastest)
Indicates selection potential for slower-degrading copolymer design.
Acid-catalyzed polycondensation, PBS 80°C / 37°C.

Solubility in Supercritical CO2

For green chemistry and solvent-free processing, the phase behavior of alpha-hydroxy acids in supercritical CO2 (scCO2) is a critical procurement parameter. The solubility of 2-hydroxyhexanoic acid in scCO2 has been quantitatively mapped across 50 to 200 bar at temperatures of 311–328 K. Unlike highly hydrophilic short-chain acids, the increased aliphatic nature of 2-hydroxyhexanoic acid alters its density-dependent solubility profile in compressed CO2. This allows for precise tuning of extraction parameters and facilitates solvent-free enzymatic esterification processes where the substrate must interact with the supercritical phase [1].

Evidence DimensionSolubility behavior in supercritical CO2
Target Compound Data2-Hydroxyhexanoic acid exhibits pressure-dependent solubility in scCO2 (50-200 bar, 311-328 K).
Comparator Or BaselineLactic acid (highly hydrophilic, requiring different pressure/co-solvent parameters).
Quantified DifferenceThe C6 chain of 2-hydroxyhexanoic acid provides a distinct thermodynamic solubility profile, enabling specific high-pressure extraction.
ConditionsSupercritical CO2 at 50-200 bar and 311-328 K.

Allows process engineers to utilize green, solvent-free supercritical CO2 extraction and enzymatic modification pipelines.

Enzyme Activity (HAOX2)
Reported
Intermediate activity among 2-hydroxy acids
Provides substrate specificity context for metabolic pathway studies.
Qualitative comparison from enzyme database; verify with targeted assays.

Extended-Lifespan Biodegradable Polyesters

Directly leveraging its high steric hindrance and low hydrolytic degradation rate, 2-hydroxyhexanoic acid is a highly effective monomer for synthesizing poly(2-hydroxyalkanoate)s that require a longer functional lifespan than standard PLA. This is particularly relevant for specialized agricultural films, durable biodegradable packaging, and sustained-release medical implants [1].

Unnatural Amino Acid Synthesis

Due to its high affinity for D-2-hydroxyacid dehydrogenases, this compound is a critical intermediate in the biocatalytic production of L-norleucine and other chiral drugs. It should be procured by pharmaceutical R&D labs focusing on one-pot enzymatic cascades where high enantiomeric excess (>97%) is required[2].

Supercritical Fluid Formulations

Because its solubility in supercritical CO2 is well-characterized across 50-200 bar, 2-hydroxyhexanoic acid is highly suitable for chemical manufacturers employing solvent-free enzymatic esterification and high-pressure extraction processes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Copolyester synthesis research
Polymer degradation kinetics profile
Hydrolytic degradation rate comparison against PLA/PDA
Dermal permeation studies
Intermediate skin permeability ranking among AHAs
In vitro human skin absorption comparison with chain-length analogs
Fatty acid oxidation metabolic studies
Endogenous metabolite context and enzyme substrate profile
Enzyme activity assays and metabolite profiling in research matrices

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.078644241 Da

Monoisotopic Mass

132.078644241 Da

Heavy Atom Count

9

Melting Point

55 - 58 °C

UNII

L58MR7E927

Other CAS

6064-63-7

Wikipedia

2-hydroxyhexanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

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